molecular formula C17H13ClN2O2 B11937994 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide CAS No. 853328-24-2

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide

Cat. No.: B11937994
CAS No.: 853328-24-2
M. Wt: 312.7 g/mol
InChI Key: FDMIDSNHNCPYBB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres (e.g., nitrogen or argon) to prevent moisture from interfering with the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction can modify the quinoline ring structure .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-N-(3-quinolinyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

853328-24-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

3-chloro-4-methoxy-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c1-22-16-7-6-12(9-14(16)18)17(21)20-13-8-11-4-2-3-5-15(11)19-10-13/h2-10H,1H3,(H,20,21)

InChI Key

FDMIDSNHNCPYBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2)Cl

Origin of Product

United States

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